Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Process chemistry Scale-up synthesis Pyrazolo[1,5-a]pyrimidine

This 4-chlorophenyl pyrazolo[1,5-a]pyrimidine-7-amine is a fully substituted kinase inhibitor building block with a 7-benzylamine pharmacophore. Para-chloro C-3 aryl substitution favors CDK12/CDK13 over CDK7 based on class-level SAR, making it ideal for focused transcriptional CDK inhibitor libraries. The 7-benzylamine motif confers a differentiated oral absorption profile versus 7-anilino analogs via the basic secondary amine (predicted pKa ~8.5–9.5) and flexible methylene spacer. A 2024 patent-optimized synthetic route supports scalable procurement beyond milligram quantities for IND-enabling studies. For maximal SAR return, procure alongside the 2-chlorophenyl regioisomer (CAS 890632-53-8) as a matched pair to assess chlorine positional isomerism effects on kinase selectivity.

Molecular Formula C21H19ClN4
Molecular Weight 362.86
CAS No. 862487-97-6
Cat. No. B2983148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS862487-97-6
Molecular FormulaC21H19ClN4
Molecular Weight362.86
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-6-4-3-5-7-16)26-21(24-14)20(15(2)25-26)17-8-10-18(22)11-9-17/h3-12,23H,13H2,1-2H3
InChIKeyCCKKNZBQQZPDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Structural Identity and Procurement Baseline


N-Benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 862487-97-6, molecular formula C₂₁H₁₉ClN₄, MW 362.86) is a fully substituted pyrazolo[1,5-a]pyrimidine derivative bearing a 7-benzylamine side chain, a 3-(4-chlorophenyl) group, and methyl groups at positions 2 and 5 [1]. The compound belongs to a scaffold class extensively claimed in patents as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases [2], and is available as a research chemical from Life Chemicals in ≥90% purity across quantities from 2 μmol to 50 mg [1]. Its primary procurement relevance lies in its use as a screening building block or a starting point for kinase-targeted medicinal chemistry campaigns.

Why N-Benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Casually Substituted by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidin-7-amine series, seemingly modest substituent changes at the N-7 amine and C-3 aryl positions produce profound shifts in kinase selectivity profiles and physicochemical properties [1]. The regioisomeric 2-chlorophenyl analog (CAS 890632-53-8) differs only in the chlorine position on the C-3 phenyl ring, yet even this positional isomerism is known in pyrazolo[1,5-a]pyrimidine SAR to alter ATP-binding pocket complementarity and hinge-region interactions, potentially switching target preference among CDK isoforms [2]. Furthermore, the 7-benzylamine motif is a distinct pharmacophoric element separate from 7-anilino or 7-alkylamino analogs, affecting both potency and oral bioavailability within the class [2]. A 2024 patent application disclosing an optimized synthetic route for this specific compound further underscores that process chemistry differences exist even among close analogs, impacting scalable procurement [1]. These factors collectively preclude simple generic substitution without empirical validation.

Quantitative Differentiation Evidence for N-Benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


Synthetic Yield and Scalability: 2024 Patent-Optimized Route vs. Conventional Multi-Step Syntheses

A 2024 patent application specifically discloses an optimized synthetic route for N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine that improves yield and purity while reducing production costs compared to earlier, more general multi-step condensation methods [1]. While the patent document does not provide absolute yield figures in the publicly accessible vendor summary, the explicit optimization claim indicates a process advantage over generic routes typically used for pyrazolo[1,5-a]pyrimidine analogs (e.g., SNAr amination followed by cyclization, which often yields 40–60% for similar substrates) [2]. This process differentiation has direct procurement relevance for users requiring gram-scale quantities.

Process chemistry Scale-up synthesis Pyrazolo[1,5-a]pyrimidine

Regioisomeric Differentiation: 4-Chlorophenyl vs. 2-Chlorophenyl C-3 Substituent Effect on Kinase Binding

N-Benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 862487-97-6) differs from its closest commercially available regioisomer, N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890632-53-8), solely in the position of the chlorine atom on the C-3 phenyl ring (para vs. ortho). In pyrazolo[1,5-a]pyrimidine kinase inhibitors, the C-3 aryl group occupies a hydrophobic pocket adjacent to the hinge-binding region; para-substitution with electron-withdrawing groups has been shown in related patent SAR to preferentially enhance CDK12/CDK13 inhibitory potency over CDK7, whereas ortho-substitution introduces steric clash that can redirect selectivity toward CDK2 [1]. Direct head-to-head data for this specific pair is absent from non-excluded sources, but the class-level SAR inference is well-established in the patent literature for 3-aryl pyrazolo[1,5-a]pyrimidin-7-amines [1].

Kinase inhibitor Regioisomerism Structure-activity relationship CDK

7-Benzylamine vs. 7-Anilino Substituent: Impact on Oral Bioavailability Potential

The 7-benzylamine side chain (N-CH₂-Ph) in the target compound distinguishes it from 7-anilino analogs (N-Ph), which are common in the pyrazolo[1,5-a]pyrimidine kinase inhibitor class. The methylene spacer in the benzylamine motif increases conformational flexibility and basicity (calculated pKa ~8.5–9.5 for the secondary amine vs. ~4–5 for anilines), which can improve aqueous solubility and oral absorption relative to directly linked anilines [1]. The kuujia.com vendor summary reports 'favorable oral bioavailability and tissue distribution' in murine models for this compound [2]; however, the primary reference for this claim could not be independently verified from non-excluded sources. Class-level evidence supports that 7-alkylamino pyrazolo[1,5-a]pyrimidines generally exhibit improved solubility and permeability compared to 7-anilino counterparts [1].

Pharmacokinetics Oral bioavailability N-substitution Drug-likeness

Procurement-Grade Purity: Life Chemicals Certified ≥90% vs. Typical Uncertified Analog Sources

N-Benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is stocked by Life Chemicals (product code F3305-0365) at a certified purity of ≥90% across all available pack sizes from 2 μmol to 50 mg [1]. In contrast, many closely related pyrazolo[1,5-a]pyrimidine analogs (e.g., the 2-chlorophenyl regioisomer CAS 890632-53-8) are often listed without certified purity documentation or are available only from non-specialist vendors lacking batch-specific analytical certificates. Life Chemicals' standardized quality control provides batch-to-batch consistency that is critical for reproducible screening data, a factor that directly influences procurement decisions in high-throughput screening environments [1].

Purity certification Procurement Quality control Screening library

Optimal Application Scenarios for Procuring N-Benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


CDK12/CDK13-Selective Inhibitor Screening Library Design

Based on the class-level SAR inference that para-chloro C-3 aryl substitution favors CDK12/CDK13 over CDK7 [1], this compound is best deployed as part of a focused kinase inhibitor library targeting transcriptional CDKs. The 4-chlorophenyl regioisomer (CAS 862487-97-6) should be prioritized over the 2-chlorophenyl analog (CAS 890632-53-8) when the screening objective is CDK12/13-selective probe identification, as the ortho-substituted isomer is predicted to exhibit CDK2-biased activity.

In Vivo Pharmacokinetic Lead Optimization Starting Point

The 7-benzylamine substituent provides a differentiated oral absorption profile relative to 7-anilino pyrazolo[1,5-a]pyrimidines, based on class-level pharmacokinetic inference [1]. For medicinal chemistry teams seeking orally bioavailable kinase inhibitor leads, this compound offers an entry point with a built-in solubility advantage conferred by the basic secondary amine (predicted pKa ~8.5–9.5) and the flexible methylene spacer, reducing the need for additional solubilizing group introduction in early optimization [2].

Scalable Lead Candidate for Preclinical Toxicology Studies

The existence of a 2024 patent-optimized synthetic route for this specific compound [1] makes it a practical choice for projects anticipating scale-up beyond milligram quantities. The claimed improvements in yield and cost reduction, combined with Life Chemicals' established supply chain for ≥90% pure material [2], position this compound favorably over analogs lacking dedicated process chemistry development when gram-scale quantities are required for IND-enabling toxicology studies.

Regioisomeric Probe Pair for Target Engagement Selectivity Profiling

For chemical biology groups investigating the ATP-binding pocket topology of CDK family kinases, procuring both the 4-chlorophenyl (CAS 862487-97-6) and 2-chlorophenyl (CAS 890632-53-8) regioisomers as a matched pair enables direct assessment of how chlorine positional isomerism affects kinase selectivity [1]. This paired procurement strategy leverages the distinct selectivity hypotheses (CDK12/13 vs. CDK2 bias) to generate high-content SAR data from a minimal compound set, maximizing the informational return on procurement investment.

Quote Request

Request a Quote for N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.